RGFP966

Overview

Description

RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound has been shown to have significant neuroprotective effects and is used in various scientific research applications, particularly in the study of neurological diseases and disorders.

Mechanism of Action

- RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. HDAC3, specifically, controls the acetylation of histones and non-histones, impacting the central nervous system’s response to damage .

- Additionally, this compound has been shown to reduce the formation of reactive astrocytes, suggesting a broader impact on cellular responses .

- The downstream effects include reduced oxidative stress and protection against reactive oxygen species (ROS)-induced damage .

- This compound has good blood-brain barrier (BBB) penetration, allowing it to reach the central nervous system .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

RGFP966 interacts with HDAC3, a member of the HDAC family that plays a crucial role in DNA transcriptional regulation . This compound selectively inhibits HDAC3, with no inhibitory effect on other HDACs at concentrations up to 15 μM . This selective inhibition of HDAC3 by this compound has significant implications for its role in biochemical reactions.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It suppresses HDAC3 expression, promotes nuclear translocation of nuclear factor erythroid2-related factor 2 (Nrf2), activates downstream antioxidant enzymes, mitigates excessive reactive oxygen species production, and alleviates nerve cell apoptosis . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to HDAC3 and inhibiting its activity . This inhibition leads to changes in gene expression, enzyme inhibition or activation, and alterations in the acetylation state of histones and non-histones . This compound also promotes the nuclear translocation of Nrf2, a key regulator of the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In both in vitro and in vivo experiments, the effects of this compound have been observed over time . This compound has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with traumatic brain injury (TBI) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 10 mg/kg, this compound resulted in maximum brain exposure between 30 min and 1 h . It has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with TBI .

Metabolic Pathways

This compound is involved in the Nrf2 pathway, a key regulator of the cellular antioxidant response . By inhibiting HDAC3, this compound promotes the nuclear translocation of Nrf2, leading to the activation of downstream antioxidant enzymes .

Transport and Distribution

This compound is able to cross the blood-brain barrier (BBB), indicating its ability to be transported and distributed within cells and tissues

Subcellular Localization

Given that this compound inhibits HDAC3, which is known to be located in the nucleus , it can be inferred that this compound may also localize to the nucleus to exert its inhibitory effects

Preparation Methods

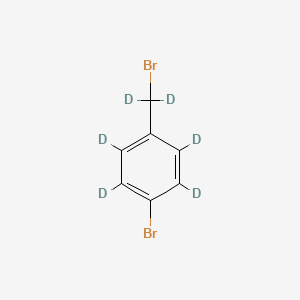

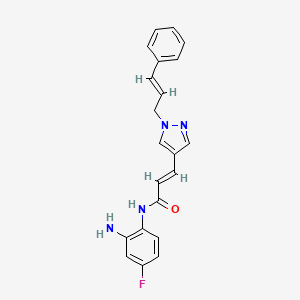

Synthetic Routes and Reaction Conditions: The synthesis of RGFP966 involves several steps, starting with the preparation of the core pyrazole structure. The key steps include:

Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a β-keto ester.

Introduction of the cinnamyl group: This involves the reaction of the pyrazole with cinnamyl bromide under basic conditions.

Formation of the final product: The final step involves the reaction of the intermediate with 2-amino-4-fluorobenzoyl chloride to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same steps as the laboratory preparation but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: RGFP966 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and the fluorophenyl group.

Common Reagents and Conditions:

Substitution reactions: These reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation and reduction reactions: While not commonly reported for this compound, these reactions would involve standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amide derivatives.

Scientific Research Applications

RGFP966 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

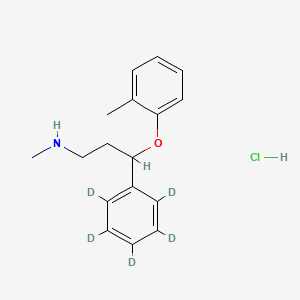

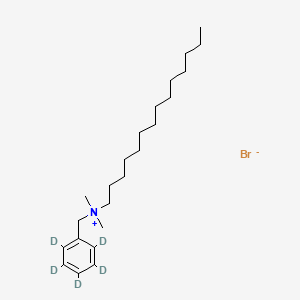

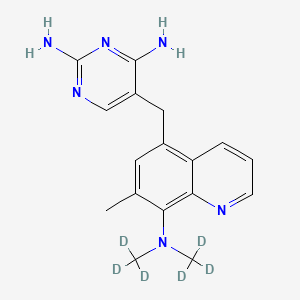

RGFP966 is unique in its high selectivity for HDAC3 compared to other histone deacetylase inhibitors. Similar compounds include:

Vorinostat: A pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: Another pan-HDAC inhibitor used in the treatment of peripheral T-cell lymphoma.

Entinostat: A selective inhibitor of HDAC1 and HDAC3, used in cancer research.

Compared to these compounds, this compound offers greater specificity for HDAC3, making it a valuable tool for studying the specific roles of HDAC3 in various biological processes .

Properties

IUPAC Name |

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.